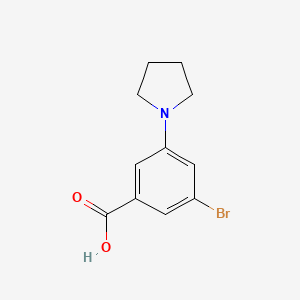

3-Bromo-5-(pyrrolidin-1-yl)benzoic acid

Description

3-Bromo-5-(pyrrolidin-1-yl)benzoic acid (C₁₁H₁₂BrNO₂, molecular weight 282.13) is a halogenated benzoic acid derivative featuring a bromine atom at the 3-position and a pyrrolidinyl group at the 5-position of the aromatic ring . Its SMILES notation (C1CCN(C1)C2=CC(=CC(=C2)C(=O)O)Br) and InChIKey (KAVDWOADHNSCFV-UHFFFAOYSA-N) highlight the spatial arrangement of substituents, which influence its electronic and steric properties. This compound is of interest in medicinal chemistry, particularly in structure-activity relationship (SAR) studies targeting enzymes or receptors influenced by halogen and amine substituents .

Properties

IUPAC Name |

3-bromo-5-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-9-5-8(11(14)15)6-10(7-9)13-3-1-2-4-13/h5-7H,1-4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVDWOADHNSCFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=CC(=C2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1500723-92-1 | |

| Record name | 3-bromo-5-(pyrrolidin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(pyrrolidin-1-yl)benzoic acid typically involves the bromination of 5-(pyrrolidin-1-yl)benzoic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of 3-Bromo-5-(pyrrolidin-1-yl)benzoic acid may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(pyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives or reduced to form alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) are commonly used under inert atmosphere conditions.

Major Products Formed

Substitution Reactions: Formation of substituted benzoic acid derivatives.

Oxidation and Reduction: Formation of carboxylates or alcohols.

Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Chemistry

In organic synthesis, 3-Bromo-5-(pyrrolidin-1-yl)benzoic acid serves as a versatile intermediate for creating more complex molecules. Its reactivity allows chemists to develop novel compounds with tailored properties for specific applications.

Biology

The compound has been investigated for its potential role as a ligand in biochemical assays. Its ability to interact with proteins and enzymes positions it as a candidate for probing biological pathways. The pyrrolidinyl group enhances binding affinity, making it suitable for studying protein interactions.

Medicine

Research highlights the compound's potential therapeutic properties:

- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit inflammatory pathways, providing a basis for developing anti-inflammatory drugs.

- Antimicrobial Properties : Investigations into its antimicrobial effects indicate potential applications in treating infections.

Anticancer Properties

3-Bromo-5-(pyrrolidin-1-yl)benzoic acid has shown promising anticancer activity. It has been evaluated against various cancer cell lines, demonstrating significant growth inhibition. Below is a summary of its efficacy based on GI50 values:

| Cell Line | GI50 Value (μM) |

|---|---|

| ACHN | 2.74 |

| HCT15 | 2.37 |

| MDA-MB-231 | 2.20 |

| NUGC-3 | 2.48 |

| NCI-H23 | 5.86 |

| PC-3 | 2.68 |

These results indicate that the compound is particularly effective against tumors with high Ras signaling activity, which is common in many cancers .

Kinase Inhibition

In vitro studies have demonstrated that 3-Bromo-5-(pyrrolidin-1-yl)benzoic acid can inhibit specific kinases involved in cancer proliferation. Notably, it blocks the phosphorylation of mitogen-activated protein kinase (MAPK) by MEK, disrupting signaling pathways that promote tumor growth .

Case Studies

A notable case study evaluated the compound's effects in animal models of cancer. Results indicated a marked reduction in tumor volume and improved survival rates compared to control groups receiving standard chemotherapy agents. This study underscores the potential of 3-Bromo-5-(pyrrolidin-1-yl)benzoic acid as a targeted therapy with fewer side effects than traditional treatments .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(pyrrolidin-1-yl)benzoic acid depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, thereby modulating their activity. The pyrrolidinyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets. The bromine atom can participate in halogen bonding, further stabilizing the interaction with target molecules.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The following table compares 3-bromo-5-(pyrrolidin-1-yl)benzoic acid with key analogues:

Physicochemical Properties

- Acidity : The carboxylic acid group dominates acidity, but substituents modulate pKa. For example, the electron-withdrawing CF₃ group in 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)benzoic acid lowers its pKa compared to the target compound .

- Lipophilicity: The pyrrolidinyl-propylamino substituent in 3-bromo-5-((3-(pyrrolidin-1-yl)propyl)amino)benzoic acid increases logP, favoring blood-brain barrier penetration . In contrast, the target compound’s shorter substituents may limit CNS activity.

Biological Activity

3-Bromo-5-(pyrrolidin-1-yl)benzoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and kinase inhibition. This article synthesizes available research findings, highlighting its biological effects, mechanisms of action, and potential therapeutic applications.

Research indicates that compounds similar to 3-Bromo-5-(pyrrolidin-1-yl)benzoic acid may act as selective inhibitors of mitogen-activated protein kinase (MAPK) pathways. These pathways are crucial in regulating cell proliferation and differentiation. The inhibition of these pathways can lead to reduced cell growth in various cancer types, making such compounds valuable in cancer therapeutics.

Anticancer Properties

Studies have shown that derivatives of benzoic acid, including 3-Bromo-5-(pyrrolidin-1-yl)benzoic acid, exhibit significant anticancer activity. For instance, compounds with similar structures have demonstrated growth inhibitory effects against several cancer cell lines, with notable GI50 values indicating their potency:

| Cell Line | GI50 Value (μM) |

|---|---|

| ACHN | 2.74 |

| HCT15 | 2.37 |

| MDA-MB-231 | 2.20 |

| NUGC-3 | 2.48 |

| NCI-H23 | 5.86 |

| PC-3 | 2.68 |

These results suggest that such compounds could be effective in targeting tumors with high Ras signaling activity, a common feature in many cancers .

Kinase Inhibition

The compound is also noted for its ability to inhibit specific kinases involved in proliferative diseases. In vitro studies have demonstrated that it can effectively block the phosphorylation of MAPK by MEK, thereby disrupting the signaling cascade that promotes tumor growth. This mechanism is particularly relevant for cancers characterized by aberrant Ras signaling .

Case Studies

A notable case study involved the evaluation of various benzoic acid derivatives, including 3-Bromo-5-(pyrrolidin-1-yl)benzoic acid, in animal models. The results indicated a marked reduction in tumor volume and improved survival rates compared to control groups receiving no treatment or standard chemotherapy agents. The study highlighted the compound's potential as a targeted therapy with fewer side effects than traditional chemotherapeutics .

Summary of Findings

The biological activity of 3-Bromo-5-(pyrrolidin-1-yl)benzoic acid is characterized by:

- Anticancer Activity : Effective against multiple cancer cell lines with low GI50 values.

- Kinase Inhibition : Selective inhibition of MEK and subsequent impact on MAPK signaling.

- Potential Therapeutic Applications : Promising candidate for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.